molecular formula C12H11NO B1316452 1-(Quinolin-4-yl)propan-1-one CAS No. 83629-96-3

1-(Quinolin-4-yl)propan-1-one

Cat. No. B1316452
CAS RN: 83629-96-3
M. Wt: 185.22 g/mol
InChI Key: FFCFAKZSGSFCFV-UHFFFAOYSA-N
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Description

1-(Quinolin-4-yl)propan-1-one is a compound with the molecular formula C12H11NO . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of 1-(Quinolin-4-yl)propan-1-one has been reported in various studies. For instance, a series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol have been synthesized . Another study reported the synthesis of a novel compound, 1-(4-phenylquinolin-2-yl)propan-1-one (3), through the solvent-free Friedländer quinoline synthesis using poly(phosphoric acid) as an assisting agent .


Molecular Structure Analysis

The molecular structure of 1-(Quinolin-4-yl)propan-1-one has been analyzed using FT-IR, and the chemical shifts of its 1H- and 13C NMR spectra are measured and calculated . The optimized geometry of quinoline 3 is compared with experimental X-ray diffraction values .


Chemical Reactions Analysis

The chemical reactions involving 1-(Quinolin-4-yl)propan-1-one have been studied. For example, the quinoline was substituted by the 6-chloro quinoline and the methyl, ethyl, and n-butyl group at the ether linkage .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Quinolinone Derivatives : Quinolinone derivatives have been synthesized through the exchange of ethyl groups with substituted styrenes in 1-(quinolin-8-yl)propan-1-one, utilizing a catalytic system combining rhodium(I), Et3N, and 1,3-bis(diphenylphosphino)propane (Wu et al., 2018).

  • Tautomerism Studies : The study of tautomerism in quinaldyl ketones has revealed insights into the chemical behavior of these compounds under different conditions (Douglass et al., 1992).

Applications in Material Science

  • Thin Film Preparation : The synthesis and properties of certain quinoline derivatives, like 1-(pyridin-2-yl)-3-(quinolin-2-yl)imidazo[1,5-a]quinoline, have been explored for potential use in light-emitting devices, with studies focusing on thin film deposition and characterization (Albrecht et al., 2018).

  • have been used to design fluorescent probes. For example, a molecular probe based on merocyanine structure was developed for high-sensitivity protein detection, demonstrating the potential of quinoline compounds in scientific and medical fields (Suzuki & Yokoyama, 2012).

Biomedical Research

  • Anticancer Research : Various quinoline derivatives have been investigated for their potential as anticancer agents. The synthesis, characterization, and evaluation of certain quinolin-2-one derivatives showed promising anticancer activity against specific cell lines (Desai et al., 2017).

  • Alzheimer's Disease Research : Quinoline-triazole derivatives have been synthesized and studied for their ability to modulate amyloid-beta peptide aggregation, a key factor in Alzheimer's disease pathology. These studies provide insights into the potential therapeutic applications of quinoline derivatives in neurodegenerative diseases (Jones et al., 2016).

Other Applications

  • Corrosion Inhibition : Quinoline-based propanones have been investigated for their effectiveness as corrosion inhibitors. Studies on their interaction with metal surfaces and their inhibitory action in corrosive environments highlight their potential use in industrial applications (Olasunkanmi & Ebenso, 2019).

  • Antimicrobial Activity : Quinoline derivatives have been synthesized and evaluated for their antimicrobial activity, showing effectiveness against certain bacterial and fungal strains, thus suggesting their potential in developing new antimicrobial agents (Ashok et al., 2014).

Safety And Hazards

Users should avoid breathing mist, gas, or vapors of 1-(Quinolin-4-yl)propan-1-one. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves .

Future Directions

Future research could focus on the synthesis of new derivatives of 1-(Quinolin-4-yl)propan-1-one and their potential applications in medicinal chemistry . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

1-quinolin-4-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCFAKZSGSFCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509615
Record name 1-(Quinolin-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Quinolin-4-yl)propan-1-one

CAS RN

83629-96-3
Record name 1-(Quinolin-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
RR Pandey, A Srivastava, R Malasoni, A Naqvi… - Bioorganic & medicinal …, 2012 - Elsevier
… Synthetic route for the preparation of 3-substituted-1-quinolin-4-yl-propan-1-one. Biological activity: Tartarate salt of 3-(1-pentyl-3-vinyl-piperidin-4-yl)-1-quinolin-4-yl-propan-1-one (27) …
Number of citations: 20 www.sciencedirect.com
F Sánchez-Viesca, R Gómez - Am. J. Chem, 2022 - researchgate.net
The cinchona alkaloids, so important for malaria treatment, have been studied from different points of view such as chemical structure, biological properties and synthesis. However the …
Number of citations: 18 www.researchgate.net
W Li, F Xu, W Shuai, H Sun, H Yao, C Ma… - Journal of medicinal …, 2018 - ACS Publications
A series of novel quinoline–chalcone derivatives were designed, synthesized, and evaluated for their antiproliferative activity. Among them, compound 24d exhibited the most potent …
Number of citations: 94 pubs.acs.org
BB Karkara, SS Mishra, BN Singh, G Panda - Bioorganic Chemistry, 2020 - Elsevier
We have designed and synthesized 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as possible anti-tubercular agents to combat the disease. These molecules …
Number of citations: 12 www.sciencedirect.com
X Wang, X Wang, H Pan, X Ming… - The Journal of Organic …, 2022 - ACS Publications
An efficient palladium-catalyzed oxidative nonclassical Heck reaction of arylhydrazines with allylic alcohols via C–N bond cleavage has been successfully developed. This method …
Number of citations: 4 pubs.acs.org
M Banerjee, A Hazra, Y Bharitkar… - JFIV Reprod Med …, 2014 - researchgate.net
Spermicides came into existence as a method of contraception for over hundred years. Since then, investigations and developments in this field have led to more and more fruitful as …
Number of citations: 11 www.researchgate.net
V Bala, G Gupta, VL Sharma - Mini reviews in medicinal …, 2014 - ingentaconnect.com
Dithiocarbamates are considered as the simplest occurring organosulfur compounds exhibiting diverse chemical and medicinal versatility. Dithiocarbamates have been used as …
Number of citations: 54 www.ingentaconnect.com
X Gao, S Han, M Zheng, A Liang, J Li… - The Journal of …, 2019 - ACS Publications
A novel oxidation of benzylic C–H bonds for the synthesis of diverse six-membered N-heteroaromatic aldehydes and ketones has been developed. The obvious advantages of this …
Number of citations: 6 pubs.acs.org
PMS Chauhan, I General Secretary, AK Prasad… - iscbindia.com
This Lecture will describe the importance and centrality of chemistry in science. Chemistry as practiced in the early days will be illustrated in many processes. This will be followed by the …
Number of citations: 3 iscbindia.com
R Wawrzinek, P Wessig, K Möllnitz, J Nikolaus… - Bioorganic & Medicinal …, 2012
Number of citations: 0

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